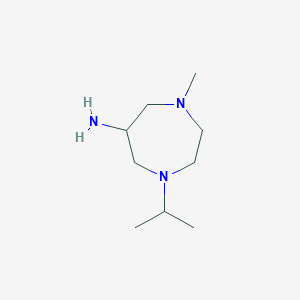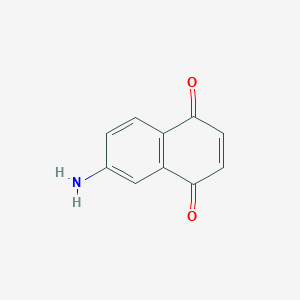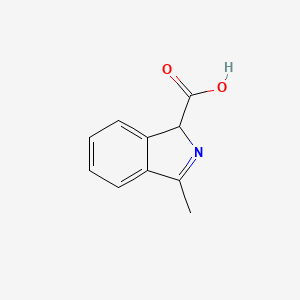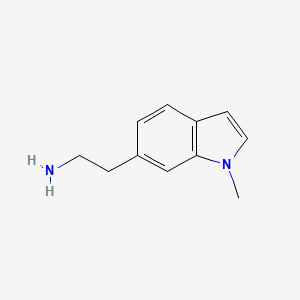
1-Isopropyl-4-methyl-1,4-diazepan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Isopropyl-4-méthyl-1,4-diazépan-6-amine est un hétérocycle azoté à sept chaînons qui suscite un grand intérêt dans les domaines de la chimie et de la pharmacie. Ce composé fait partie de la famille des 1,4-diazépanes, connus pour leurs diverses propriétés biologiques et leur importance pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La 1-Isopropyl-4-méthyl-1,4-diazépan-6-amine peut être synthétisée par diverses méthodes. Une méthode notable implique l'amination réductrice asymétrique intramoléculaire enzymatique des aminocétones correspondantes en utilisant l'imine réductase . Cette méthode offre un excès énantiomérique élevé et évite l'utilisation de catalyseurs de métaux lourds et de solvants halogénés.
Méthodes de production industrielle : La production industrielle de la 1-Isopropyl-4-méthyl-1,4-diazépan-6-amine implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de biocatalyseurs en milieu industriel a été explorée pour améliorer l'efficacité et la durabilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : La 1-Isopropyl-4-méthyl-1,4-diazépan-6-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Il peut être réduit pour former différents dérivés aminés.
Substitution : Le composé peut subir des réactions de substitution, en particulier des substitutions nucléophiles, pour former divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Des réactifs nucléophiles comme les halogénoalcanes et les chlorures d'acyle sont couramment employés.
Principaux produits :
Applications de la recherche scientifique
La 1-Isopropyl-4-méthyl-1,4-diazépan-6-amine a une large gamme d'applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Il a des applications thérapeutiques potentielles, en particulier dans le développement de médicaments ciblant les troubles neurologiques et autres maladies.
Industrie : Le composé est utilisé dans la production de divers intermédiaires chimiques et d'ingrédients pharmaceutiques actifs.
Mécanisme d'action
Le mécanisme d'action de la 1-Isopropyl-4-méthyl-1,4-diazépan-6-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur enzymatique ou un antagoniste des récepteurs, modulant diverses voies biochimiques pour exercer ses effets. Des études détaillées sur ses cibles moléculaires et ses voies sont en cours pour élucider complètement son mécanisme d'action .
Composés similaires :
1,4-Diazépane : Un composé parent avec des caractéristiques structurales similaires.
1-Méthyl-4-isopropyl-1,4-diazépane : Un composé étroitement lié avec de légères variations structurales.
1-Benzyl-4-méthyl-1,4-diazépane : Un autre dérivé avec des substituants différents.
Unicité : La 1-Isopropyl-4-méthyl-1,4-diazépan-6-amine se distingue par ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques uniques. Sa pureté énantiomérique élevée et ses applications thérapeutiques potentielles en font un composé d'un grand intérêt dans divers domaines de la recherche .
Applications De Recherche Scientifique
1-Isopropyl-4-methyl-1,4-diazepan-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-4-methyl-1,4-diazepan-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
1,4-Diazepane: A parent compound with similar structural features.
1-Methyl-4-isopropyl-1,4-diazepane: A closely related compound with slight structural variations.
1-Benzyl-4-methyl-1,4-diazepane: Another derivative with different substituents.
Uniqueness: 1-Isopropyl-4-methyl-1,4-diazepan-6-amine stands out due to its specific substituents, which confer unique chemical and biological properties. Its high enantiomeric purity and potential therapeutic applications make it a compound of significant interest in various research fields .
Propriétés
Formule moléculaire |
C9H21N3 |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1-methyl-4-propan-2-yl-1,4-diazepan-6-amine |
InChI |
InChI=1S/C9H21N3/c1-8(2)12-5-4-11(3)6-9(10)7-12/h8-9H,4-7,10H2,1-3H3 |
Clé InChI |
DSTMGPHUTIMLLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC(C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)
![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)



![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)

![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)
![2-Chloro-7-methylimidazo[1,2-A]pyridine](/img/structure/B11914209.png)
